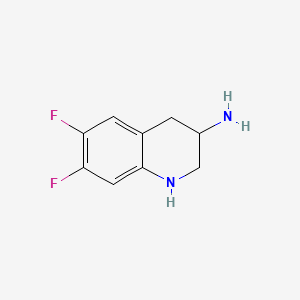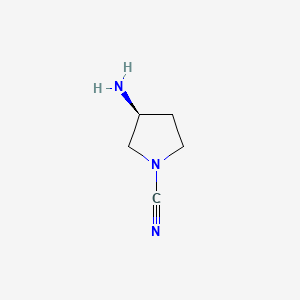
(S)-3-Aminopyrrolidine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Aminopyrrolidine-1-carbonitrile is a chiral organic compound with the molecular formula C5H9N3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of an amino group at the third position and a nitrile group at the first position of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminopyrrolidine-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) and ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Nitrile Formation: Finally, the amine is converted to the nitrile using reagents like cyanogen bromide (BrCN) under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Aminopyrrolidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides, ureas, and carbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Acyl chlorides, isocyanates, chloroformates
Major Products:
Oxidation: Oximes, nitrile oxides
Reduction: Primary amines
Substitution: Amides, ureas, carbamates
Applications De Recherche Scientifique
(S)-3-Aminopyrrolidine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-Aminopyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
®-3-Aminopyrrolidine-1-carbonitrile: The enantiomer of (S)-3-Aminopyrrolidine-1-carbonitrile with similar chemical properties but different biological activity.
3-Aminopyrrolidine: Lacks the nitrile group, resulting in different reactivity and applications.
Pyrrolidine-3-carbonitrile:
Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and nitrile functional groups
Propriétés
Formule moléculaire |
C5H9N3 |
|---|---|
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
(3S)-3-aminopyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C5H9N3/c6-4-8-2-1-5(7)3-8/h5H,1-3,7H2/t5-/m0/s1 |
Clé InChI |
VASXPKVYBSLRAB-YFKPBYRVSA-N |
SMILES isomérique |
C1CN(C[C@H]1N)C#N |
SMILES canonique |
C1CN(CC1N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


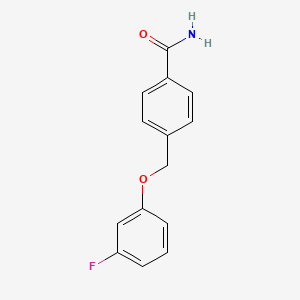

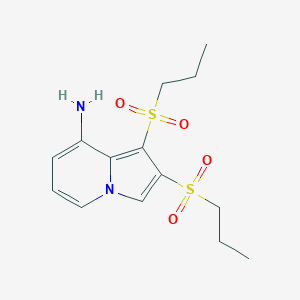
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)

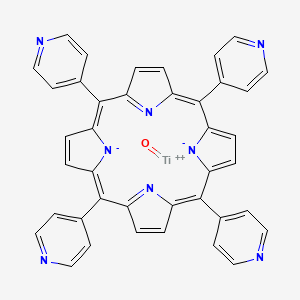

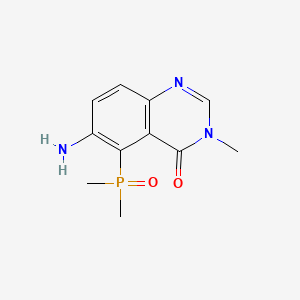
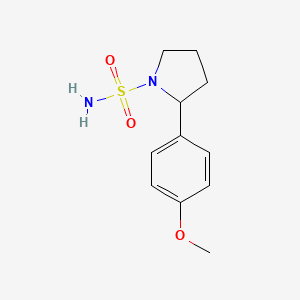
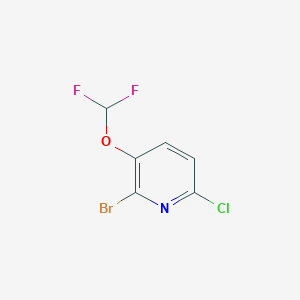
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
